molecular formula C15H11BrN2O2S2 B2481977 N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-phenoxyacetamide CAS No. 392248-53-2

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2481977
CAS No.: 392248-53-2
M. Wt: 395.29
InChI Key: KVEZTAXNBGQKAA-UHFFFAOYSA-N
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Description

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C15H11BrN2O2S2 and its molecular weight is 395.29. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-phenoxyacetamide derivatives exhibit significant antimicrobial activities. A study demonstrated their effectiveness against plant fungi and bacteria. Some derivatives outperformed commercial antibacterial agents, indicating their potential as potent antimicrobial agents (Liao et al., 2017).

Antifungal and Antimicrobial Activities

Further research corroborated the potential of novel thiazole derivatives as antimicrobial agents. These compounds were evaluated for their effectiveness against a range of bacterial and fungal strains. Among the synthesized compounds, certain derivatives exhibited exceptional anti-bacterial and anti-fungal activities (Saravanan et al., 2010).

Anticancer Properties

Antiproliferative Activity

Studies on novel functionalized pyridine-linked thiazole derivatives demonstrated promising anticancer properties. Certain derivatives showcased significant antiproliferative activity against various cancer cell lines, including liver carcinoma and breast cancer. These findings highlight the potential of these compounds in cancer treatment strategies (Alqahtani & Bayazeed, 2020).

VEGF-A Inhibition for Anticancer Activity

Another study focused on benzophenone-thiazole derivatives as potent inhibitors of VEGF-A, a target in cancer therapy. The compounds exhibited promising antiproliferative effects through VEGF-A inhibition, indicating their potential in cancer treatment (Prashanth et al., 2014).

Enzyme Inhibition and Therapeutic Applications

Enzyme Inhibition Studies

A study synthesized and analyzed novel biheterocycles for their enzyme inhibition properties. These compounds were tested against various enzymes, including acetylcholinesterase and butyrylcholinesterase. The results suggested potential therapeutic applications of these compounds (Abbasi et al., 2018).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S2/c16-13-7-6-12(22-13)11-9-21-15(17-11)18-14(19)8-20-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEZTAXNBGQKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.